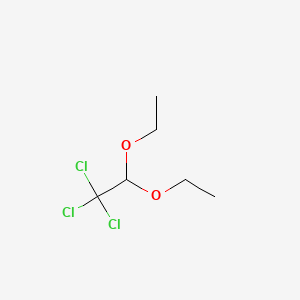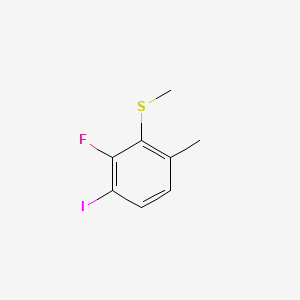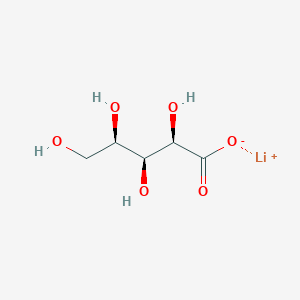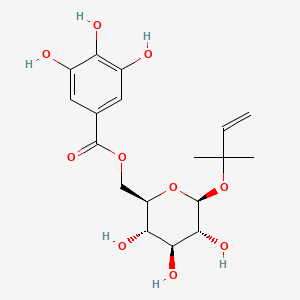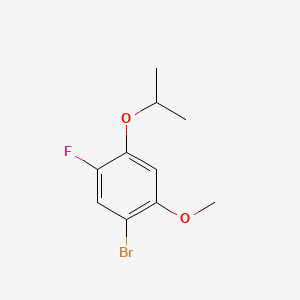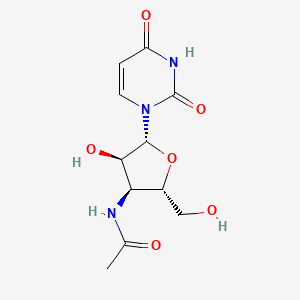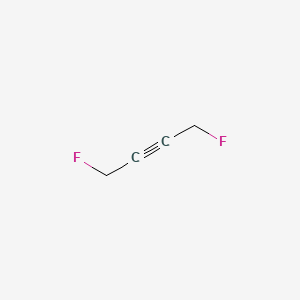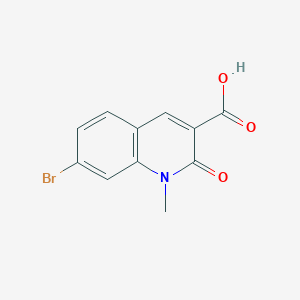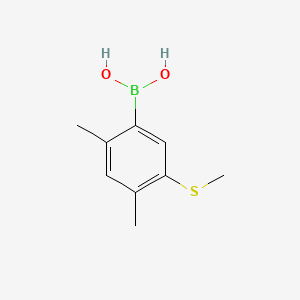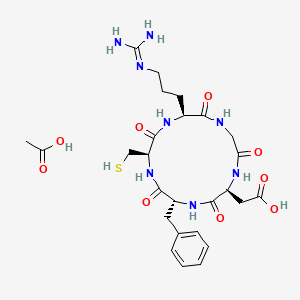
14,17,20,23,26-Pentaoxanonatriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,17,20,23,26-Pentaoxanonatriacontane is a chemical compound with the molecular formula C34H70O5 It is characterized by the presence of five ether groups within a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,17,20,23,26-Pentaoxanonatriacontane typically involves the stepwise introduction of ether linkages into a long-chain hydrocarbon. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions to form an ether. This process is repeated to introduce multiple ether groups along the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
14,17,20,23,26-Pentaoxanonatriacontane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
14,17,20,23,26-Pentaoxanonatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ethers in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins and lipids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
作用機序
The mechanism of action of 14,17,20,23,26-Pentaoxanonatriacontane involves its interaction with molecular targets such as proteins and lipids. The ether groups can form hydrogen bonds and other non-covalent interactions, influencing the structure and function of biological membranes. In drug delivery systems, it can encapsulate drugs, enhancing their stability and bioavailability.
類似化合物との比較
Similar Compounds
14,17,20,23,26,29-Hexaoxanonatriacontane: Similar structure with an additional ether group.
14,17,20,23,26-Pentaoxadotriacontane: Shorter aliphatic chain with the same number of ether groups.
Uniqueness
14,17,20,23,26-Pentaoxanonatriacontane is unique due to its specific arrangement of ether groups and the length of its aliphatic chain. This combination provides distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
930-11-0 |
|---|---|
分子式 |
C34H70O5 |
分子量 |
558.9 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]tridecane |
InChI |
InChI=1S/C34H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-29-37-31-33-39-34-32-38-30-28-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChIキー |
APVCZCUKITWFDP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


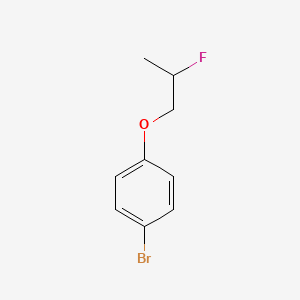
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
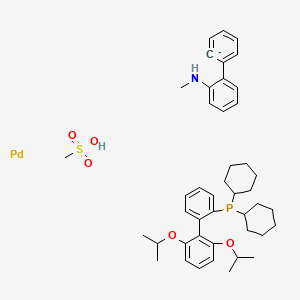
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
